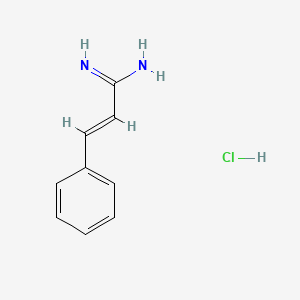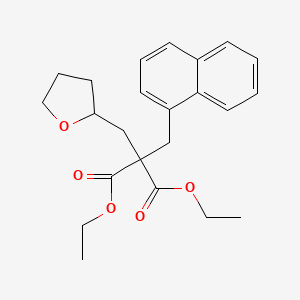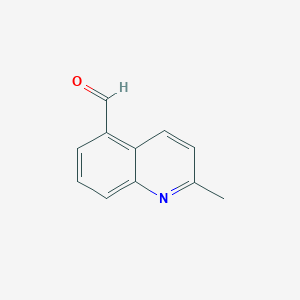
2-Méthylquinoléine-5-carbaldéhyde
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of quinoline derivatives, such as 2-Methylquinoline-5-carbaldehyde, has been achieved through various methods. For instance, Desai et al. synthesized a novel class of compounds using 2-chloro-6-methylquinoline-3-carbaldehyde and isonicotinohydrazide as starting materials . The classical Reimer-Tiemann, Vilsmeier-Haack, and Duff aldehyde synthesis methods have been compared due to their importance .Molecular Structure Analysis
The molecular formula of 2-Methylquinoline-5-carbaldehyde is C11H9NO. The presence of a methyl group facilitates oxidation. In contrast, the reduction potential of methylated compounds was more negative comparing to non-methylated structure .Chemical Reactions Analysis
The classical Reimer-Tiemann, Vilsmeier-Haack, and Duff aldehyde synthesis methods were compared due to their importance . A carbene insertion reaction based on Reimer-Tiemann methodology is presented for making 7-bromo-8-hydroxyquinoline-5-carbaldehyde .Physical and Chemical Properties Analysis
The molecular weight of 2-Methylquinoline-5-carbaldehyde is 171.19 g/mol. More detailed physical and chemical properties can be found in the Safety Data Sheets (SDS) of the compound .Applications De Recherche Scientifique
Chimie médicinale et découverte de médicaments
Le 2-Méthylquinoléine-5-carbaldéhyde, avec sa structure cyclique double caractéristique, a suscité un intérêt considérable en chimie médicinale. Les chercheurs ont exploré son potentiel en tant que squelette pour la découverte de médicaments. La polyvalence du composé permet la fonctionnalisation, ce qui en fait un excellent point de départ pour l'optimisation des pistes. Les méthodes de synthèse classiques (telles que Gould–Jacobs, Friedl ̈ander, Ptzinger, Skraup, Doebner–von Miller et Conrad–Limpach) ont été modifiées avec des approches respectueuses de l'environnement, notamment des réactions catalysées par des métaux de transition et l'irradiation par ultrasons. Ces modifications améliorent l'accessibilité du composé et minimisent l'impact environnemental .
Agents antimicrobiens
Les dérivés de this compound se sont avérés prometteurs en tant qu'agents antimicrobiens. Les chercheurs ont synthétisé et étudié diverses quinoléines substituées, dont certaines présentent des activités antibactériennes et antifongiques puissantes. Ces composés pourraient jouer un rôle crucial dans la lutte contre les maladies infectieuses .
Transformations photochimiques
Dans les réactions photochimiques, le this compound a été utilisé comme précurseur. Par exemple, Selvam et al. ont démontré la conversion photocatalytique du nitrobenzène en un dérivé de 2-méthylquinoléine en utilisant TiO2 comme photocatalyseur. Cette approche améliore la séparation de charge entre les trous et les électrons, conduisant à une formation efficace du produit .
Mécanisme D'action
Target of Action
2-Methylquinoline-5-carbaldehyde is a derivative of quinoline, a nitrogen-containing bicyclic compound . Quinoline and its derivatives have been found to exhibit a wide range of biological activities, including antimicrobial, antimalarial, and anticancer effects . The primary targets of these compounds are often dependent on the specific functional groups present in the molecule.
Mode of Action
The mode of action of quinoline derivatives is often associated with their interaction with DNA. Some quinolines are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death . .
Biochemical Pathways
Quinoline derivatives can affect various biochemical pathways depending on their specific structure and functional groups. For instance, some quinoline derivatives have been found to inhibit the platelet-derived growth factor (PDGF) receptor tyrosine kinase (RTK), which plays a crucial role in cell proliferation and differentiation . .
Result of Action
The result of the action of quinoline derivatives can vary widely, from antimicrobial to anticancer effects . .
Safety and Hazards
Analyse Biochimique
Biochemical Properties
2-Methylquinoline-5-carbaldehyde plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been reported to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and xenobiotics . The nature of these interactions often involves the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and hydrophobic interactions, which can alter the enzyme’s activity and specificity .
Cellular Effects
The effects of 2-Methylquinoline-5-carbaldehyde on various types of cells and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation . Additionally, it can affect the expression of genes involved in apoptosis and cell cycle regulation, thereby influencing cell survival and growth .
Molecular Mechanism
At the molecular level, 2-Methylquinoline-5-carbaldehyde exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been shown to inhibit the activity of certain kinases by binding to their active sites . This binding can result in conformational changes in the enzyme, affecting its activity and downstream signaling pathways. Additionally, 2-Methylquinoline-5-carbaldehyde can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Methylquinoline-5-carbaldehyde can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-Methylquinoline-5-carbaldehyde is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound can result in changes in cellular metabolism and function, which are important considerations for in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of 2-Methylquinoline-5-carbaldehyde vary with different dosages in animal models. At low doses, this compound can exhibit beneficial effects, such as anti-inflammatory and anti-cancer activities . At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels . These findings highlight the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
2-Methylquinoline-5-carbaldehyde is involved in several metabolic pathways. It is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and metabolite levels . The compound’s metabolism can also affect its biological activity and toxicity, making it essential to understand its metabolic pathways for drug development .
Transport and Distribution
The transport and distribution of 2-Methylquinoline-5-carbaldehyde within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by passive diffusion or active transport mechanisms . Once inside the cells, it can bind to intracellular proteins, influencing its localization and accumulation . These interactions can affect the compound’s biological activity and therapeutic potential .
Subcellular Localization
The subcellular localization of 2-Methylquinoline-5-carbaldehyde is crucial for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, it can localize to the nucleus, where it interacts with DNA and transcription factors, influencing gene expression . Understanding the subcellular localization of 2-Methylquinoline-5-carbaldehyde can provide insights into its mechanism of action and therapeutic potential .
Propriétés
IUPAC Name |
2-methylquinoline-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO/c1-8-5-6-10-9(7-13)3-2-4-11(10)12-8/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGYSUKODAQVHEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC(=C2C=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401296347 | |
| Record name | 2-Methyl-5-quinolinecarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401296347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
141234-07-3 | |
| Record name | 2-Methyl-5-quinolinecarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=141234-07-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyl-5-quinolinecarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401296347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





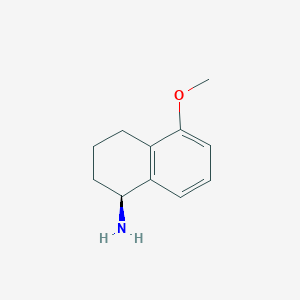
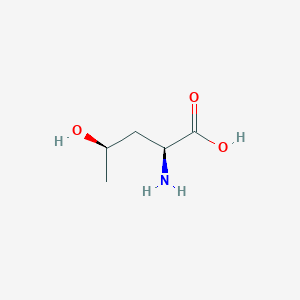
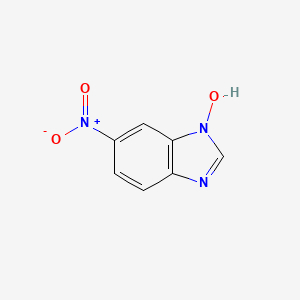
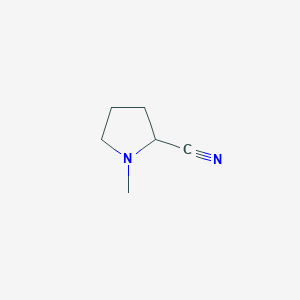
![(3aS,4S,6aR)-5-benzyl-4-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,4,6,6a-tetrahydro-[1,3]dioxolo[4,5-c]pyrrole](/img/structure/B1644020.png)
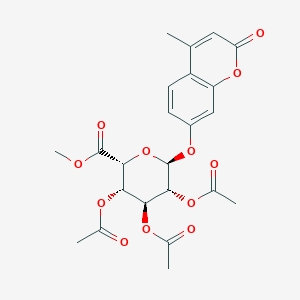
![Indeno[1,2-b]fluorene-6,12-dione](/img/structure/B1644032.png)
